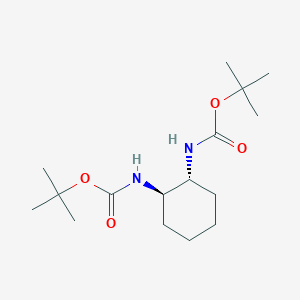

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine

Description

Introduction to (1R,2R)-N,N′-Bis-Boc-cyclohexane-1,2-diamine

(1R,2R)-N,N′-Bis-tert-butyloxycarbonyl-cyclohexane-1,2-diamine is a C₂-symmetric diamine derivative featuring two tert-butyloxycarbonyl (Boc) protecting groups. Its stereochemical configuration arises from the trans-1,2 arrangement of the cyclohexane ring, which provides a rigid, conformationally locked scaffold. This compound serves as a precursor for chiral ligands and catalysts in asymmetric synthesis, particularly in organometallic and organocatalytic reactions.

Structural Features & Stereochemical Configuration

Molecular Architecture

The molecule consists of a cyclohexane backbone with two vicinal amine groups, each protected by a Boc group. The trans-1,2 configuration ensures a chair conformation, where the Boc groups occupy axial positions, minimizing steric clashes and enhancing stability. This spatial arrangement enables predictable reactivity and stereochemical control in catalytic systems.

Key Stereochemical Properties

- C₂ Symmetry : The trans arrangement and identical Boc groups create a symmetrical environment, critical for enantioselective transformations.

- Conformational Rigidity : The cyclohexane ring’s chair conformation restricts rotational freedom, ensuring consistent alignment of functional groups in catalytic cycles.

Historical Development in Chiral Auxiliary Design

Evolution of Diamine-Based Chiral Auxiliaries

The development of (1R,2R)-N,N′-bis-Boc-cyclohexane-1,2-diamine traces back to the use of trans-1,2-diaminocyclohexane as a scaffold for C₂-symmetric ligands. Early work focused on unprotected diamines, but Boc protection emerged as a superior strategy for enhancing stability and modularity.

Boc Protection Advantages

The Boc group offers:

Role in Asymmetric Catalysis & Organometallic Chemistry

Organocatalytic Applications

The compound serves as a precursor for organocatalysts in enantioselective reactions. For example, its mono-deprotected derivatives act as primary amine-salicylamides, enabling asymmetric conjugate additions of α,α-disubstituted aldehydes to nitroalkenes.

| Reaction Type | Catalyst System | Enantioselectivity | Key Reference |

|---|---|---|---|

| Conjugate addition | Salicylamide-amine catalysts | Up to 90% ee | |

| Intramolecular desymmetrization | Boc-protected diamine | >99% ee |

Organometallic Catalysis

In organometallic chemistry, (1R,2R)-N,N′-bis-Boc-cyclohexane-1,2-diamine is a ligand precursor for transition-metal complexes. For example:

1.3.2.1 Copper-Catalyzed Conjugate Additions

When deprotected and functionalized with hydroxyamide groups, the compound forms bis(N-heterocyclic carbene) ligands. These ligands, in combination with Cu(hfacac)(btmsa), enable asymmetric 1,4-additions of dialkylzinc reagents to cyclic enones, achieving enantioselectivities exceeding 90%.

Mechanistic Insights :

- Steric Control : The cyclohexane backbone restricts approach of substrates to specific faces of the metal center.

- Electronic Effects : Boc groups modulate ligand electron density, tuning metal reactivity.

1.3.2.2 Nickel-Catalyzed Michael Additions

Deprotected derivatives are used to synthesize chiral nickel catalysts for Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. These catalysts exhibit high stereoselectivity due to the rigid C₂-symmetric environment.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCGSTKNYQISER-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680047 | |

| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345905-88-6 | |

| Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Amino Groups with Boc

The amino groups of (1R,2R)-cyclohexane-1,2-diamine are protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous dichloromethane at room temperature to avoid side reactions and ensure high selectivity.

$$

\text{(1R,2R)-cyclohexane-1,2-diamine} + 2 \text{ Boc}2\text{O} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, RT}} \text{this compound} + 2 \text{CO}_2 + 2 \text{tBuOH}

$$

Reaction Conditions and Optimization

- Molar Ratios: Typically, 2.2 equivalents of Boc2O per diamine are used to ensure complete protection.

- Base Amount: Triethylamine is used in slight excess (2.5 equivalents) to neutralize the released acid.

- Solvent Volume: Adequate solvent volume is maintained to keep the reaction mixture homogeneous.

- Temperature Control: Maintaining room temperature prevents decomposition or side reactions.

- Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.

Purification Techniques

Post-reaction, the mixture is washed with aqueous solutions to remove inorganic salts and excess reagents. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved by:

- Recrystallization: Using solvents such as hexane/ethyl acetate mixtures.

- Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product.

Industrial Scale-Up Considerations

In industrial production, the synthesis is adapted for scale and efficiency:

- Continuous Flow Reactors: Used to enhance reaction control, reproducibility, and safety.

- Automated Reagent Addition: Precise dosing of Boc2O and base to maintain stoichiometry.

- Temperature and Mixing Control: Ensures uniform reaction conditions and prevents hot spots.

- In-line Purification: Techniques such as crystallization or filtration integrated into the process to streamline isolation.

These adaptations improve yield consistency and product purity, making the process suitable for large-scale manufacture.

Analytical Data and Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C16H30N2O4 |

| Molecular Weight | 314.42 g/mol |

| Melting Point | 41–45 °C |

| Boiling Point | 193.6 °C at 760 mmHg |

| Appearance | White crystalline powder |

| Optical Purity | >99% enantiomeric excess (when starting material is enantiopure) |

Research demonstrates that the stereochemistry (1R,2R) is critical for the compound's utility in asymmetric synthesis, as it preserves chirality during protection and subsequent transformations. The Boc protection is stable under neutral and basic conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid treatment) to regenerate the free diamine for further synthetic applications.

Summary of Preparation Methods

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Starting Material | (1R,2R)-cyclohexane-1,2-diamine | Commercially available or synthesized | Chiral diamine precursor |

| Boc Protection | Reaction with di-tert-butyl dicarbonate | Boc2O (2.2 eq), Et3N (2.5 eq), DCM, RT, 2–24 h | Bis-Boc protected diamine |

| Workup | Aqueous wash, drying, concentration | Removal of salts and impurities | Crude product |

| Purification | Recrystallization or column chromatography | Hexane/ethyl acetate solvent system | Pure this compound |

| Industrial Scale-Up | Continuous flow, automated dosing, in-line purification | Process control and optimization | High yield, consistent quality |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free diamine.

Complexation Reactions: The compound can form complexes with metal ions, which are useful in catalysis.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.

Complexation: Metal salts such as palladium acetate or copper(II) chloride are used for complexation reactions.

Major Products

Substitution: Substituted diamines with various functional groups.

Deprotection: Free (1R,2R)-cyclohexane-1,2-diamine.

Complexation: Metal-diamine complexes.

Scientific Research Applications

Asymmetric Catalysis

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions by coordinating with metal ions to form chiral complexes that induce asymmetry in reaction products. This property is crucial for synthesizing chiral molecules that are important in pharmaceuticals.

Example : In a study focusing on the synthesis of chiral compounds, this diamine was utilized to enhance the diastereoselectivity and yield of cyclic products .

Organocatalysis

The compound serves as an effective organocatalyst in various reactions, including the intramolecular desymmetrization of cyclohexanones. This reaction leads to the formation of complex bicyclic structures, demonstrating its utility in synthesizing biologically active molecules.

Case Study : Research has shown that this compound can catalyze the formation of 2-azabicyclo[3.3.1]nonane from cyclohexanones .

Pharmaceutical Applications

Due to its structural features, this compound is integral to developing various pharmaceuticals. It acts as a scaffold for designing drugs targeting specific biological pathways.

Research Findings :

- Derivatives of this compound have been explored for their potential as antibiotics and anticancer agents .

- Its role as a building block allows for modifications that enhance biological activity and selectivity against specific targets.

Summary of Biological Activities

The compound exhibits notable biological activities relevant to its applications:

| Activity Type | Description |

|---|---|

| Organocatalysis | Effective in synthesizing complex bicyclic structures |

| Pharmaceutical Scaffold | Integral to developing antibiotics and anticancer agents |

| Catalytic Efficiency | Enhances reaction rates and selectivity in organic transformations |

Mechanism of Action

The mechanism of action of (1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine in catalysis involves its ability to coordinate with metal ions, forming chiral complexes that can induce asymmetry in the reaction products. The Boc groups provide steric hindrance, enhancing the selectivity of the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Catalytic Activity

(a) (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

- Structure : Benzyl groups replace Boc.

- Catalytic Role: Copper(II) complexes of this ligand exhibit high enantioselectivity in the Henry reaction (nitroaldol reaction). Dinuclear complexes show enhanced catalytic efficiency compared to mononuclear analogues, suggesting cooperative effects between metal centers .

- Comparison : The electron-donating benzyl groups improve metal coordination strength, whereas the bulky Boc groups in the Bis-Boc derivative may reduce catalytic activity due to steric hindrance.

(b) (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine

- Structure : Methyl groups replace Boc.

- Role in Coordination : Forms stable complexes with lithium organyls, enabling stereoselective deprotonation reactions. The smaller methyl groups allow tighter coordination to alkali metals .

- Comparison : The Bis-Boc derivative’s bulkier substituents limit its use in alkali metal coordination but enhance stability in acidic/reactive environments.

(c) (1R,2R)-N,N′-Bis[1-(2-pyridyl)ethylidene]cyclohexane-1,2-diamine

- Structure : Pyridyl-imine substituents replace Boc.

- Coordination Chemistry : Acts as a bidentate ligand in dioxomolybdenum(VI) complexes, with the pyridyl nitrogen participating in metal binding .

- Comparison : The Boc-protected diamine lacks π-acidic pyridyl groups, making it less suited for stabilizing high-oxidation-state metal centers.

Electronic and Steric Effects

Physicochemical Properties

- Solubility : Boc groups enhance solubility in aprotic solvents (e.g., dichloromethane, THF), whereas dibenzyl and phosphine derivatives are more lipophilic.

- Stability : Boc protection prevents oxidation of amines, unlike dibenzyl or methyl groups, which require inert atmospheres for long-term storage .

Research Findings and Case Studies

- Case Study 1: In the Henry reaction, dinuclear Cu(II) complexes of dibenzylcyclohexanediamine achieved 92% ee, while mononuclear Boc-protected analogues showed reduced activity due to steric blocking of the second metal-binding site .

- Case Study 2 : Ni(II)-dibenzylcyclohexanediamine catalyzed Michael additions at room temperature, whereas Boc-protected analogues required higher temperatures, highlighting the trade-off between stability and reactivity .

Biological Activity

(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine is a chiral diamine that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound is primarily recognized for its roles as an organocatalyst and a precursor in the synthesis of various biologically active molecules.

- Molecular Formula : CHNO

- Molecular Weight : 214.3 g/mol

- Appearance : White powder

- Boiling Point : 193.6 °C at 760 mmHg

- Melting Point : 41-45 °C

Organocatalysis

This compound serves as an effective organocatalyst in the intramolecular desymmetrization of cyclohexanones, facilitating the formation of complex bicyclic structures such as 2-azabicyclo[3.3.1]nonane. This reaction highlights the compound's utility in synthesizing chiral compounds with potential pharmaceutical applications .

Synthesis of Chiral Catalysts

The compound is also utilized as a starting material for synthesizing chiral nickel catalysts, which are employed in Michael addition reactions. These reactions are significant in forming nitroalkenes from 1,3-dicarbonyl compounds, showcasing the compound's relevance in asymmetric synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity and utility of this compound:

-

Stereoselective Synthesis :

A study demonstrated the use of this diamine in the stereoselective synthesis of cyclic compounds, where it acted as a chiral auxiliary. The results indicated that the presence of this compound significantly influenced the diastereoselectivity and yield of the desired products . -

Pharmaceutical Applications :

Research highlighted that derivatives of this compound are integral to developing various pharmaceuticals, including antibiotics and anticancer agents. Its structural features enable it to serve as a scaffold for designing drugs targeting specific biological pathways . -

Catalytic Efficiency :

In catalytic studies, this compound exhibited high catalytic efficiency in several reactions. For instance, it was found to enhance reaction rates and selectivity in various organic transformations, confirming its role as a versatile catalyst in synthetic chemistry .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for (1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine, and how is the Boc protection optimized?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine groups in (1R,2R)-cyclohexane-1,2-diamine. A one-pot approach, as demonstrated for similar dialkylated derivatives, uses Boc anhydride (Boc₂O) in a polar solvent (e.g., THF or dichloromethane) under inert conditions. Stoichiometric control (2.2–2.5 equivalents of Boc₂O) ensures complete protection while minimizing side reactions. Reaction monitoring via TLC or NMR confirms conversion. For optimization, maintaining a pH >8 (using bases like NaHCO₃) prevents premature deprotection .

Basic: How is the stereochemical integrity of this compound confirmed using crystallographic methods?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The Boc-protected diamine is crystallized from a solvent like ethanol or hexane, and data collected using a diffractometer (e.g., Bruker SMART APEX CCD). Software suites like SHELX (for refinement) and WinGX (for visualization) analyze bond angles, torsion angles, and chair conformations of the cyclohexane ring. Intramolecular hydrogen bonds (e.g., N–H⋯O=C) and absence of racemization are critical indicators of stereochemical purity .

Advanced: What strategies resolve contradictions in catalytic efficiency when using Boc-protected diamines in asymmetric organocatalysis?

Methodological Answer:

Contradictions often arise from competing steric/electronic effects or solvent-dependent conformational changes. Systematic studies include:

- Kinetic profiling : Comparing turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature).

- DFT calculations : Modeling transition states to identify steric clashes from Boc groups.

- Structural analogs : Testing derivatives with bulkier substituents (e.g., isobutyl groups) to enhance enantioselectivity, as seen in related TMCDA ligands .

- In situ NMR : Monitoring substrate-ligand interactions to correlate conformation with activity .

Basic: What analytical techniques are critical for assessing purity and enantiomeric excess (ee) of this compound?

Methodological Answer:

- GC/MS or HPLC : Quantifies purity (≥94% by GC, as per commercial standards) using chiral columns (e.g., Chiralcel OD-H) .

- Optical rotation : Specific rotation values (e.g., -140° in CHCl₃) confirm enantiomeric consistency .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes Boc group signals (δ ~1.4 ppm for tert-butyl) and verifies absence of diastereomers .

Advanced: How do structural modifications in Boc-protected diamines influence ligand performance in transition metal catalysis?

Methodological Answer:

Modifications alter metal coordination geometry and electronic properties:

- Phosphine-containing derivatives : Ligands like (1R,2R)-N,N-Bis[2-(diphenylphosphino)benzyl] analogs enhance metal-ligand π-backbonding, improving catalytic activity in cross-coupling reactions.

- Steric tuning : Replacing Boc with tosyl groups increases rigidity, favoring specific transition states (e.g., in Henry reactions).

- Solvent effects : Polar aprotic solvents stabilize zwitterionic intermediates in Pd-catalyzed asymmetric allylic alkylation .

Basic: What are key safety considerations for handling hygroscopic and heat-sensitive Boc-protected cyclohexane-1,2-diamine derivatives?

Methodological Answer:

- Storage : Refrigerated (0–10°C) under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Use dry gloves (nitrile) and moisture-free glassware. Avoid contact with acids/bases to prevent Boc deprotection.

- Waste disposal : Neutralize with dilute HCl before disposal in approved organic waste containers (UN3259, Packing Group III) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.